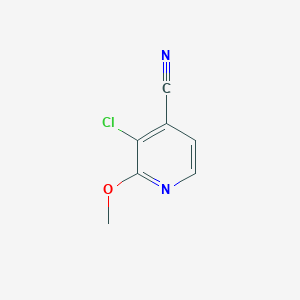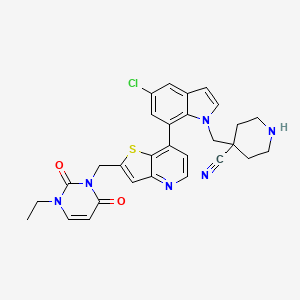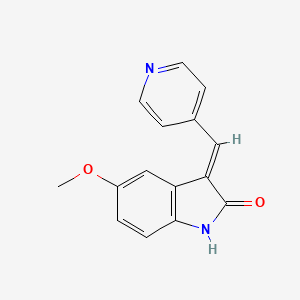
AcS-PEG2-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetylsulfanyl-polyethylene glycol-2-amine (AcS-PEG2-NH2) is a bifunctional polyethylene glycol derivative. It is characterized by the presence of an acetylsulfanyl group at one end and an amine group at the other. This compound is widely used in various fields due to its hydrophilicity, biocompatibility, and ability to modify surfaces and molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetylsulfanyl-polyethylene glycol-2-amine typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form an NHS-ester derivative.
Introduction of Acetylsulfanyl Group: The NHS-ester derivative is then reacted with a thiol-containing compound to introduce the acetylsulfanyl group.
Introduction of Amine Group: Finally, the other end of the polyethylene glycol chain is modified to introduce an amine group, typically through a reaction with an amine-containing compound.
Industrial Production Methods
Industrial production of Acetylsulfanyl-polyethylene glycol-2-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using NHS or similar agents.
Thiol Modification: The activated polyethylene glycol is then reacted with thiol-containing compounds in large reactors.
Amine Modification: The final step involves introducing the amine group, often using automated systems to ensure consistency and purity.
化学反応の分析
Types of Reactions
Acetylsulfanyl-polyethylene glycol-2-amine undergoes various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetylsulfanyl group can be reduced to form thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amines and thiols.
科学的研究の応用
Acetylsulfanyl-polyethylene glycol-2-amine has numerous applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of functionalized nanoparticles for imaging and diagnostic purposes.
作用機序
The mechanism of action of Acetylsulfanyl-polyethylene glycol-2-amine involves its ability to modify surfaces and molecules through its reactive acetylsulfanyl and amine groups. The acetylsulfanyl group can form stable bonds with metal surfaces, while the amine group can react with various functional groups on biomolecules. This dual functionality allows for the creation of complex, multifunctional systems .
類似化合物との比較
Similar Compounds
Polyethylene glycol (PEG): A simpler form without functional groups.
Methoxy polyethylene glycol (mPEG): Contains a methoxy group instead of acetylsulfanyl.
Polyethylene glycol diacrylate (PEGDA): Contains acrylate groups for crosslinking.
Uniqueness
Acetylsulfanyl-polyethylene glycol-2-amine is unique due to its bifunctional nature, allowing it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts. Its ability to modify both surfaces and molecules makes it highly versatile in various fields .
特性
分子式 |
C8H17NO3S |
|---|---|
分子量 |
207.29 g/mol |
IUPAC名 |
S-[2-[2-(2-aminoethoxy)ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C8H17NO3S/c1-8(10)13-7-6-12-5-4-11-3-2-9/h2-7,9H2,1H3 |
InChIキー |
BEUHHXYJUJZYDI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SCCOCCOCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,6,7-tetramethyl-8-[2-(4-methylpiperazin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086268.png)
![1-(4-Butoxy-3-ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086272.png)
![7-Chloro-1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086283.png)
![methyl (2E)-3-{1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoate](/img/structure/B14086288.png)


![Quinolino[3,2,1-de]acridine-5,9-dione](/img/structure/B14086303.png)
![2-(2-Hydroxyethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086306.png)
![4-(4-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086309.png)
![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086312.png)



